molecular formula C13H16F2S2 B15163891 ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene CAS No. 192883-02-6

({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene

Cat. No.: B15163891
CAS No.: 192883-02-6
M. Wt: 274.4 g/mol
InChI Key: PACXODBOWUHENK-UHFFFAOYSA-N
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Description

({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a butylsulfanyl group and a difluoroethenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene typically involves multiple steps, starting with the preparation of the butylsulfanyl and difluoroethenylsulfanyl intermediates. These intermediates are then coupled with a benzene derivative under specific reaction conditions. Common reagents used in these reactions include sulfur-containing compounds, fluorinating agents, and catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone groups back to sulfides.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution typically requires a catalyst such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Chemistry

In chemistry, ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a probe to study the interactions of sulfur and fluorine-containing molecules with biological systems. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Compounds containing sulfur and fluorine are often investigated for their pharmacological activities, including anti-inflammatory and anticancer effects.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can enhance performance characteristics like durability and resistance to degradation.

Mechanism of Action

The mechanism of action of ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene involves its interaction with molecular targets through its sulfur and fluorine atoms. These interactions can modulate various biochemical pathways, depending on the specific application. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • ({[1-(Butylsulfanyl)-2,2-difluoroethenyl]sulfanyl}methyl)benzene
  • This compound
  • This compound

Uniqueness

This compound stands out due to its combination of sulfur and fluorine atoms, which impart unique chemical and physical properties. This makes it a valuable compound for various applications, as it can offer advantages such as increased stability, reactivity, and specificity in chemical reactions.

Properties

CAS No.

192883-02-6

Molecular Formula

C13H16F2S2

Molecular Weight

274.4 g/mol

IUPAC Name

(1-butylsulfanyl-2,2-difluoroethenyl)sulfanylmethylbenzene

InChI

InChI=1S/C13H16F2S2/c1-2-3-9-16-13(12(14)15)17-10-11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3

InChI Key

PACXODBOWUHENK-UHFFFAOYSA-N

Canonical SMILES

CCCCSC(=C(F)F)SCC1=CC=CC=C1

Origin of Product

United States

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